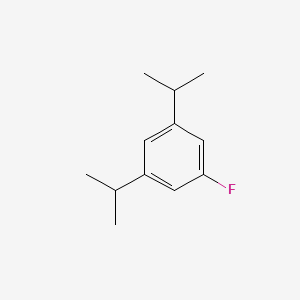
1-Fluoro-3,5-di(propan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-3,5-di(propan-2-yl)benzene is an organic compound with the molecular formula C12H17F It is a derivative of benzene, where two isopropyl groups and one fluorine atom are substituted at the 3rd and 5th positions, and the 1st position, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3,5-di(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 3,5-di(propan-2-yl)benzene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Fluoro-3,5-di(propan-2-yl)benzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The fluorine atom activates the aromatic ring towards electrophilic substitution, particularly at the para position relative to the fluorine.
Nucleophilic Aromatic Substitution (NAS): The presence of the fluorine atom can make the compound susceptible to nucleophilic attack, especially under strong basic conditions.
Oxidation and Reduction: The isopropyl groups can undergo oxidation to form corresponding alcohols or ketones.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used under mild conditions.
Nucleophilic Aromatic Substitution: Strong bases like sodium amide in liquid ammonia are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
EAS: Substituted benzene derivatives with electrophiles at the para position.
NAS: Substituted benzene derivatives with nucleophiles replacing the fluorine atom.
Oxidation: Alcohols or ketones derived from the isopropyl groups.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-3,5-di(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of fluorinated compounds on biological systems.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Fluoro-3,5-di(propan-2-yl)benzene in chemical reactions involves the activation of the aromatic ring by the fluorine atom, making it more susceptible to electrophilic attack. The isopropyl groups can also influence the reactivity and stability of the compound. In biological systems, the fluorine atom can interact with various molecular targets, potentially affecting enzyme activity and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Fluoro-3,5-dimethylbenzene: Similar structure but with methyl groups instead of isopropyl groups.
1-Chloro-3,5-di(propan-2-yl)benzene: Similar structure but with a chlorine atom instead of fluorine.
1-Bromo-3,5-di(propan-2-yl)benzene: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
1-Fluoro-3,5-di(propan-2-yl)benzene is unique due to the presence of both fluorine and isopropyl groups, which impart distinct chemical properties. The fluorine atom enhances the compound’s reactivity towards electrophilic substitution, while the isopropyl groups provide steric hindrance and influence the compound’s overall stability.
Eigenschaften
CAS-Nummer |
87591-04-6 |
|---|---|
Molekularformel |
C12H17F |
Molekulargewicht |
180.26 g/mol |
IUPAC-Name |
1-fluoro-3,5-di(propan-2-yl)benzene |
InChI |
InChI=1S/C12H17F/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,1-4H3 |
InChI-Schlüssel |
JDYQVVGYBPLXBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1)F)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


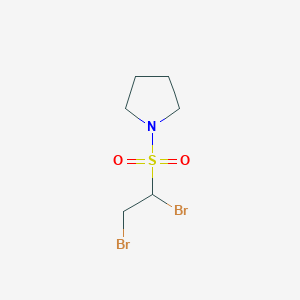
![2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate](/img/structure/B14400463.png)
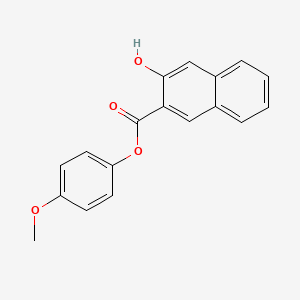
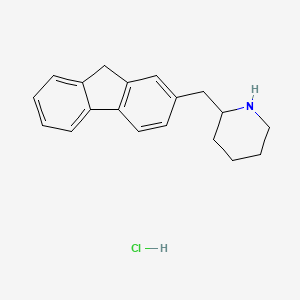
methanone](/img/structure/B14400474.png)
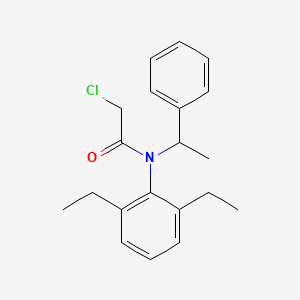
![N'-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14400478.png)
![1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14400486.png)

![2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one](/img/structure/B14400504.png)

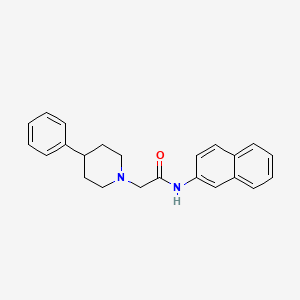
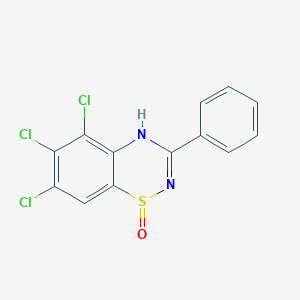
![Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate](/img/structure/B14400536.png)
